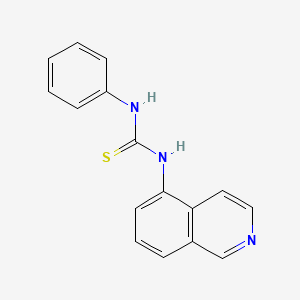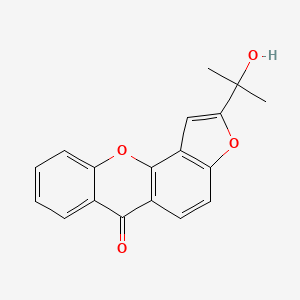
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid is a macrocyclic compound that features a combination of oxygen and sulfur atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid typically involves the cyclization of linear precursors containing both oxygen and sulfur atoms. One common method includes the reaction of diethylene glycol with thiodiglycol under acidic conditions to form the macrocyclic ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation agents.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反応の分析
Types of Reactions: 1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Esters, amides.
科学的研究の応用
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems due to its ability to form complexes with therapeutic metals.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
作用機序
The mechanism by which 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid exerts its effects involves the formation of stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability is crucial for its applications in catalysis, sensing, and drug delivery.
類似化合物との比較
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Similar macrocyclic structure but contains nitrogen atoms instead of sulfur.
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane: Lacks the carboxylic acid group but has a similar ring structure.
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-7,16-dioxide: Contains additional oxygen atoms in the ring structure.
Uniqueness: 1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid is unique due to the presence of both oxygen and sulfur atoms in its ring structure, along with a carboxylic acid group. This combination allows it to form stable complexes with a wide range of metal ions, making it versatile for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
120358-40-9 |
|---|---|
分子式 |
C13H24O6S2 |
分子量 |
340.5 g/mol |
IUPAC名 |
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane-2-carboxylic acid |
InChI |
InChI=1S/C13H24O6S2/c14-13(15)12-11-18-5-9-20-7-3-16-1-2-17-4-8-21-10-6-19-12/h12H,1-11H2,(H,14,15) |
InChIキー |
CEFWAIRKVJPILS-UHFFFAOYSA-N |
正規SMILES |
C1COCCSCCOC(COCCSCCO1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)
![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)
![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)
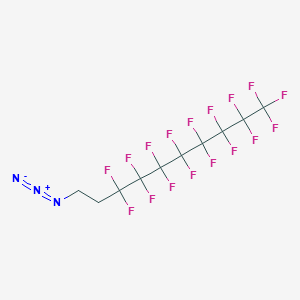

![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)

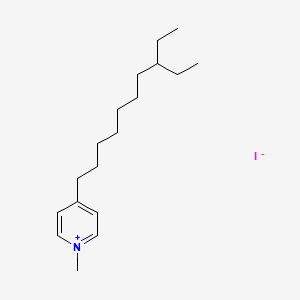
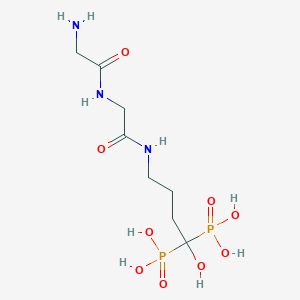

![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
